5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine
Description
5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring a pyridine ring at the 5-position of the biphenyl scaffold and an amino group at the 3-position. Its molecular formula is C₁₇H₁₃N₂, with a molecular weight of 245.30 g/mol (calculated). The compound is structurally characterized by its aromatic biphenyl core, which is substituted with a pyridine heterocycle and an amine group. This configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis .
The parent compound, [1,1'-biphenyl]-3-amine (C₁₂H₁₁N, MW 169.22 g/mol), serves as the foundational structure for this class of derivatives. Substitution with heterocycles like pyridine alters solubility, reactivity, and intermolecular interactions compared to simpler biphenylamines .
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
3-phenyl-5-pyridin-3-ylaniline |
InChI |
InChI=1S/C17H14N2/c18-17-10-15(13-5-2-1-3-6-13)9-16(11-17)14-7-4-8-19-12-14/h1-12H,18H2 |
InChI Key |
FIFJVOQZYRUYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C3=CN=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine with structurally analogous compounds synthesized via three-component reactions involving 1,3-diketones and amines (Evidences 1–4, 7). Key parameters include substituent type, molecular weight, melting point, and synthetic yield.
Structural and Physicochemical Insights:
Heterocyclic Influence: Pyridine vs. This may improve solubility in polar solvents but reduce thermal stability (evidenced by lower melting points in isoxazole derivatives like 3ea) . Benzothiazole vs. Pyridine: Benzothiazole-containing analogs (e.g., 3ca) exhibit higher molecular weights and sulfur-mediated π-π stacking, leading to higher melting points (143–145°C) compared to pyridine-based derivatives .
Synthetic Yields :
- Derivatives with bulky substituents (e.g., benzothiazole in 3ca) show moderate yields (~76%), likely due to steric hindrance during cyclization. Pyridine-based analogs may require optimized conditions for comparable yields, though data for the target compound is lacking .
In contrast, the pyridine ring in the target compound offers a balance of electron-withdrawing and donating properties, influencing its applicability in cross-coupling reactions .
Notes
- Comparisons rely on structurally related compounds.
- Contradictions : Some oxadiazole derivatives (e.g., 3ag) lack melting point data, complicating direct comparisons with the target compound .
- Potential Applications: Pyridine-substituted biphenylamines are understudied compared to oxazole/oxadiazole analogs but may show promise in drug discovery (e.g., kinase inhibition) due to their nitrogen-rich aromatic systems .
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